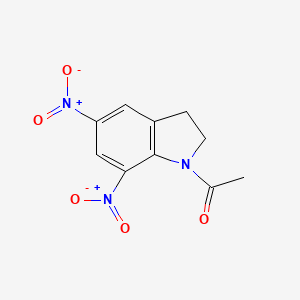

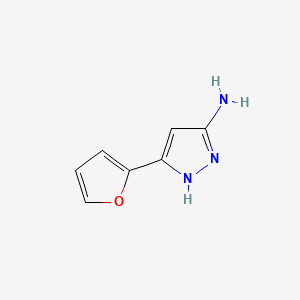

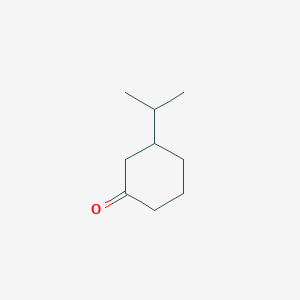

![molecular formula C11H11ClN2O2 B1297638 Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate CAS No. 83520-64-3](/img/structure/B1297638.png)

Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, meaning it can act as both an acid and a base . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Synthesis and Antitumor Activity

Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate has been utilized in the synthesis of novel compounds with significant cytotoxic activity against various cancer cell lines. For example, a series of new compounds were synthesized through reactions involving this substrate, displaying notable antitumor properties, especially against colon, breast, and cervical cancer cell lines. Quantitative Structure–Activity Relationship (QSAR) and molecular docking studies further supported their potential as anticancer agents (Łukasz Tomorowicz et al., 2020).

Heterocyclic Chemistry and Antitumor Evaluations

This compound has been a precursor in heterocyclization reactions leading to the creation of thiophene, pyrazole, coumarin, and other derivatives incorporating the benzo[d]imidazole moiety. These synthesized compounds have been evaluated for their antitumor activities against several cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, demonstrating significant potencies (R. Mohareb & M. S. Gamaan, 2018).

Development of Selective Receptor Antagonists

Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate has contributed to the hit-to-lead evolution of novel chemotypes of CRTh2 receptor antagonists, showcasing the versatility of this compound in the discovery of new therapeutic agents with specific receptor selectivity (J. Pothier et al., 2012).

Antibacterial and Antimicrobial Studies

Research has also explored the synthesis of new compounds from ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate with the aim to investigate their antibacterial and antimicrobial activities. Although some studies may not directly involve this specific compound, related chemical structures have been investigated for their potential in treating various bacterial infections, demonstrating the broader impact of research in this area (Khalid A. Al-badrany et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-(6-chloro-1H-benzimidazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)6-10-13-8-4-3-7(12)5-9(8)14-10/h3-5H,2,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAIGDWAGRYSIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344449 |

Source

|

| Record name | Ethyl (6-chloro-1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate | |

CAS RN |

83520-64-3 |

Source

|

| Record name | Ethyl (6-chloro-1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

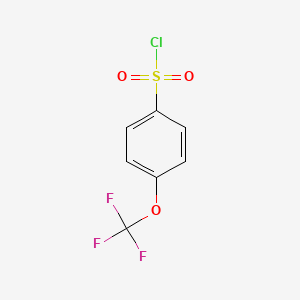

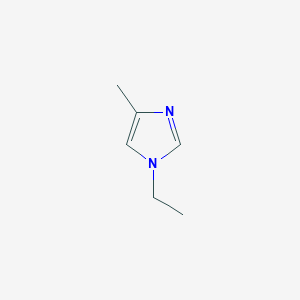

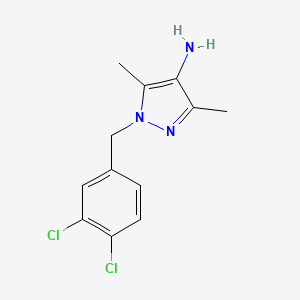

![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)

![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)